molecular formula C5H4ClN3O4S B6271161 5-chloro-3-nitropyridine-2-sulfonamide CAS No. 1500602-74-3

5-chloro-3-nitropyridine-2-sulfonamide

Cat. No. B6271161
CAS RN: 1500602-74-3
M. Wt: 237.6
InChI Key:
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Description

5-chloro-3-nitropyridine-2-sulfonamide is a chemical compound with the CAS Number: 1500602-74-3 . It has a molecular weight of 237.62 .


Synthesis Analysis

The synthesis of nitropyridine derivatives, which includes compounds like 5-chloro-3-nitropyridine-2-sulfonamide, involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This process is not an electrophilic aromatic substitution .


Molecular Structure Analysis

The InChI Code for 5-chloro-3-nitropyridine-2-sulfonamide is 1S/C5H4ClN3O4S/c6-3-1-4 (9 (10)11)5 (8-2-3)14 (7,12)13/h1-2H, (H2,7,12,13) . The InChI key is HYTDFYSJEVNAKG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This is not an electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

5-chloro-3-nitropyridine-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 237.62 .

Mechanism of Action

While the specific mechanism of action for 5-chloro-3-nitropyridine-2-sulfonamide is not mentioned in the search results, it’s worth noting that pyridine-3-sulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .

Safety and Hazards

The compound is considered hazardous and has the following hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-chloro-3-nitropyridine-2-sulfonamide are not mentioned in the search results, it’s worth noting that pyridine-3-sulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors . This suggests potential future directions in the development of new drugs targeting these kinases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-nitropyridine-2-sulfonamide involves the nitration of 5-chloro-2-aminopyridine followed by sulfonation of the resulting 5-chloro-3-nitropyridine. The sulfonamide group is then introduced through reaction with ammonia.", "Starting Materials": [ "5-chloro-2-aminopyridine", "Nitric acid", "Sulfuric acid", "Ammonia" ], "Reaction": [ "Nitration of 5-chloro-2-aminopyridine using nitric acid and sulfuric acid to yield 5-chloro-3-nitropyridine", "Sulfonation of 5-chloro-3-nitropyridine using sulfuric acid to yield 5-chloro-3-nitropyridine-2-sulfonic acid", "Reaction of 5-chloro-3-nitropyridine-2-sulfonic acid with ammonia to yield 5-chloro-3-nitropyridine-2-sulfonamide" ] }

CAS RN

1500602-74-3

Molecular Formula

C5H4ClN3O4S

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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